molecular formula C22H23N3O B2439032 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034264-25-8

4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No. B2439032
CAS RN: 2034264-25-8
M. Wt: 345.446
InChI Key: RIMYSKGRXNUUQZ-UHFFFAOYSA-N
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Description

4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile, also known as DIQ-JO-1, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Jun and its coactivator p300/CBP. DIQ-JO-1 has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.

Scientific Research Applications

Synthesis and Chemical Properties

  • The development and optimization of unsymmetrical Hantzsch reactions are crucial for the synthesis of compounds like 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. These reactions play a key role in the manufacture of potassium-channel openers, showcasing the compound's significance in therapeutic applications (Hopes, Parker, & Patel, 2006).

  • Research on the sp^3 C-H bond arylation of tetrahydroisoquinolines under mild conditions highlights innovative approaches to modify the tetrahydroisoquinoline backbone, potentially affecting compounds similar to the one , which emphasizes the versatility and reactivity of such structures (Muramatsu, Nakano, & Li, 2013).

  • The exploration of synthetic pathways to create 3,4-dihydroisoquinolinones and their applications in constructing complex isoquinoline alkaloids provides insights into the structural and functional versatility of compounds related to 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile (Mujde, Özcan, & Balcı, 2011).

Potential Applications and Biological Activities

  • Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents showcases the relevance of the tetrahydroisoquinoline moiety in developing potent pharmaceutical agents, suggesting potential research avenues for derivatives of 4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile in cancer therapy (Redda, Gangapuram, & Ardley, 2010).

  • The application of ring-closing metathesis for synthesizing benzo[3,4]azepino[1,2-b]isoquinolin-9-ones from 3-arylisoquinolines highlights the compound's synthetic flexibility and potential for creating diverse heterocyclic structures, which could have implications in various fields of medicinal chemistry (Van, Khadka, Le, Yang, & Cho, 2011).

properties

IUPAC Name

4-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c23-13-18-7-5-17(6-8-18)9-10-22(26)25-15-21(16-25)24-12-11-19-3-1-2-4-20(19)14-24/h1-8,21H,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMYSKGRXNUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

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